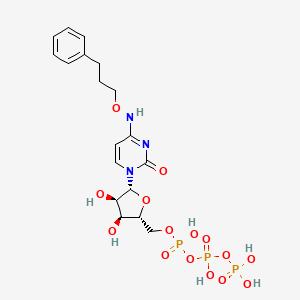
N4-phenylpropoxycytidine-5'-triphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MRS 4062 triethylammonium salt involves the modification of cytidine nucleotides. The key steps include the introduction of a phenylpropoxy group at the N4 position of cytidine and the formation of a triphosphate ester at the 5’ position. The reaction conditions typically involve the use of protecting groups to ensure selective reactions at the desired positions. The final product is obtained as a tetra (triethylammonium) salt to enhance its solubility and stability .
Industrial Production Methods
Industrial production of MRS 4062 triethylammonium salt follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high purity and yield. The compound is typically stored at -20°C to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
MRS 4062 triethylammonium salt primarily undergoes substitution reactions due to the presence of reactive phosphate groups. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the cleavage of the triphosphate ester .
Common Reagents and Conditions
Common reagents used in the reactions involving MRS 4062 triethylammonium salt include nucleophiles such as amines and alcohols, which can substitute the phosphate groups. The reactions are typically carried out in aqueous solutions at controlled pH to ensure selective reactions .
Major Products
The major products formed from the reactions of MRS 4062 triethylammonium salt include various substituted cytidine derivatives and phosphate esters. These products are often analyzed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to confirm their structures .
Wissenschaftliche Forschungsanwendungen
MRS 4062 triethylammonium salt is widely used in scientific research to study the P2Y4 receptor. This receptor is involved in various physiological processes, including the regulation of ion channels, cell proliferation, and inflammation. By acting as a selective agonist, MRS 4062 triethylammonium salt helps researchers understand the role of the P2Y4 receptor in these processes .
In addition to its use in receptor studies, MRS 4062 triethylammonium salt is also used in drug discovery and development. It serves as a tool compound to screen for potential therapeutic agents that target the P2Y4 receptor. Furthermore, it is used in studies related to cardiovascular diseases, neurological disorders, and cancer .
Wirkmechanismus
MRS 4062 triethylammonium salt exerts its effects by selectively binding to the P2Y4 receptor, a G protein-coupled receptor (GPCR). Upon binding, it activates the receptor, leading to the activation of downstream signaling pathways. These pathways include the activation of phospholipase C, which results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then trigger the release of calcium ions from intracellular stores and the activation of protein kinase C (PKC), respectively .
Vergleich Mit ähnlichen Verbindungen
MRS 4062 Triethylammoniumsalz ist in seiner hohen Selektivität für den P2Y4-Rezeptor im Vergleich zu anderen purinergen Rezeptoragonisten einzigartig. Ähnliche Verbindungen umfassen:
MRS 2179: Ein selektiver Antagonist für den P2Y1-Rezeptor.
MRS 2365: Ein selektiver Agonist für den P2Y1-Rezeptor.
Diese Verbindungen unterscheiden sich in ihrer Rezeptorselektivität und den physiologischen Prozessen, die sie regulieren. Die Selektivität von MRS 4062 Triethylammoniumsalz für den P2Y4-Rezeptor macht es zu einem wertvollen Werkzeug für die Untersuchung dieses spezifischen Rezeptors und seiner zugehörigen Signalwege .
Eigenschaften
Molekularformel |
C18H26N3O15P3 |
|---|---|
Molekulargewicht |
617.3 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[2-oxo-4-(3-phenylpropoxyamino)pyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C18H26N3O15P3/c22-15-13(11-33-38(28,29)36-39(30,31)35-37(25,26)27)34-17(16(15)23)21-9-8-14(19-18(21)24)20-32-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,13,15-17,22-23H,4,7,10-11H2,(H,28,29)(H,30,31)(H,19,20,24)(H2,25,26,27)/t13-,15-,16-,17-/m1/s1 |
InChI-Schlüssel |
FAYLMQPZASAIOS-MWQQHZPXSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CCCONC2=NC(=O)N(C=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)CCCONC2=NC(=O)N(C=C2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


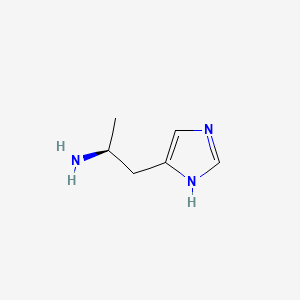
![(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[(3-hydroxy-3-oxopropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B10771018.png)
![[3H]lysergic acid diethylamide](/img/structure/B10771021.png)
![N-[4-[5-[2-hydroxyethyl(methyl)amino]pentyl]cyclohexyl]-N-methyl-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B10771040.png)
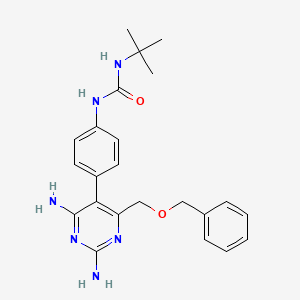
![2-Amino-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(1,3-dihydroisoindol-2-yl)butane-1,4-dione](/img/structure/B10771056.png)
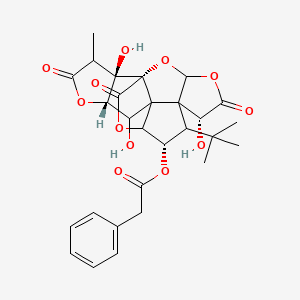
![8-Bromo-5-[3-(pyridin-4-yl)phenyl]-1,2,3,4-tetrahydro-1,6-benzodiazocin-2-one](/img/structure/B10771066.png)
![N-[3-(2-amino-4-methyl-5,6-dihydro-1,3-thiazin-4-yl)-4-fluorophenyl]-5-chloropyridine-2-carboxamide](/img/structure/B10771069.png)
![rac-3-(4-isopropylphenyl)-7-methyl-N-(1-phenoxypropan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10771075.png)
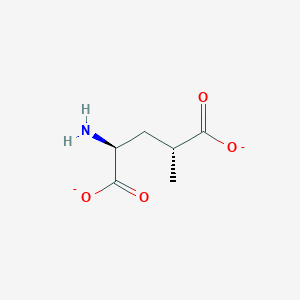
![2-(1-adamantyl)-N-[2-[2-(2-hydroxyethylamino)ethylamino]quinolin-5-yl]acetamide](/img/structure/B10771081.png)

![[1,3-Bis(2,4-dichlorophenyl)-2-phosphonopropan-2-yl]phosphonic acid](/img/structure/B10771088.png)
